A Comprehensive Technical Guide to 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi)
A Comprehensive Technical Guide to 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, a key organic material in the field of optoelectronics. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in Organic Light Emitting Diodes (OLEDs).
Core Compound Identification and Properties
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly known as TPBi, is a star-shaped organic molecule.[1] Its unique structure, consisting of a central benzene ring connected to three phenyl-substituted benzimidazole units, imparts desirable electronic and thermal properties.
CAS Number: 192198-85-9[1]
Chemical and Physical Properties
The key properties of TPBi are summarized in the table below, compiled from various sources. These properties are crucial for its application in electronic devices, influencing factors such as film formation, charge transport, and device stability.
| Property | Value | Source |
| Molecular Formula | C45H30N6 | [1] |
| Molecular Weight | 654.76 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 272-277 °C | [1] |
| Density | ~1.3 g/cm³ (calculated) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV / -6.7 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV | [2] |
| Refractive Index | ~1.727 (calculated) | [1] |
Synthesis and Experimental Protocols
Representative Synthesis of the Core Moiety (TIBM)
The following protocol describes the synthesis of the TIBM linker, which can be conceptually extended to the synthesis of TPBi by using N-phenyl-o-phenylenediamine as a starting material.
Reaction: Trimesic acid + o-phenylenediamine → 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)
Experimental Protocol:
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Add o-phenylenediamine (7.2 g, 0.06 mol) to a solution of trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (PPA) (50 mL).
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Heat the reaction mixture at 230 °C for 12 hours.
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Pour the resulting yellowish mixture into 500 mL of ice-cold water.
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Stir the mixture to precipitate a brown solid.
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Collect the precipitate and neutralize it with a 20% sodium bicarbonate solution.
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Filter the solid by centrifugation at 4000 rpm.[3]
Below is a DOT script visualizing the general synthesis workflow.
Caption: General Synthesis Workflow for Benzimidazole Core
Applications in Organic Electronics
TPBi is a cornerstone material in organic electronics, primarily utilized for its excellent electron-transporting and hole-blocking properties.[2] Its wide bandgap and deep HOMO level make it an ideal candidate for various layers within OLEDs and other organic electronic devices.
Role in Organic Light Emitting Diodes (OLEDs)
In OLEDs, TPBi serves multiple functions:
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Electron Transport Layer (ETL): Its primary role is to facilitate the efficient transport of electrons from the cathode to the emissive layer.
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Hole Blocking Layer (HBL): Due to its deep HOMO energy level, TPBi effectively blocks holes from passing through the emissive layer to the ETL, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency.[2]
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Host Material: TPBi can also be used as a host material for both fluorescent and phosphorescent emitters. Its high triplet energy allows for efficient energy transfer to the dopant molecules.
The logical relationship of TPBi's function in an OLED is depicted in the following diagram.
Caption: Role of TPBi in an OLED Device
Experimental Protocol for OLED Fabrication
The following is a generalized experimental protocol for the fabrication of a multi-layer OLED device incorporating TPBi as the electron transport layer.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / TPBi (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Fabrication Workflow:
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Substrate Cleaning:
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Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
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Dry the substrates in an oven at 120 °C.
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Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and remove organic residues.[4]
-
-
Organic Layer Deposition:
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Deposit the HIL, HTL, and EML onto the ITO substrate via thermal evaporation in a high vacuum chamber (e.g., < 5 x 10⁻⁶ Torr).
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Deposit a layer of TPBi as the ETL. A typical thickness is in the range of 20-40 nm.
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The deposition rate for the organic layers is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
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Deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm) to facilitate electron injection.
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Deposit the metal cathode (e.g., Al, ~100 nm) by thermal evaporation. The deposition rate for the cathode is typically higher, around 5-10 Å/s.
-
-
Encapsulation:
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Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
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The workflow for fabricating an OLED device is illustrated below.
Caption: OLED Fabrication Workflow
Biological Signaling Pathways
Based on the available scientific literature, 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is primarily investigated for its applications in materials science and electronics. There is currently no evidence to suggest its involvement in any biological signaling pathways. Its intended use is not for pharmaceutical or biological applications.
Conclusion
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a vital component in the advancement of organic electronics. Its well-defined thermal and electronic properties make it an exceptional material for enhancing the efficiency and stability of OLEDs. The synthetic routes, while requiring specific conditions, are well-established for this class of compounds. Continued research into novel derivatives and device architectures incorporating TPBi is expected to further propel the development of next-generation displays, lighting, and other optoelectronic technologies.
References
- 1. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
- 2. 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | 192198-85-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
